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Compound of Interest

Compound Name: Hydrazine

Cat. No.: B178648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of

hydrazine (N₂H₄), a molecule of significant interest in chemical synthesis, propellant

technology, and as a precursor in pharmaceutical manufacturing. This document details the

molecule's geometry, conformational analysis, and the experimental protocols employed in the

elucidation of its structure.

Core Molecular Structure
Hydrazine is a deceptively simple molecule composed of two nitrogen atoms and four

hydrogen atoms. The two nitrogen atoms are linked by a single covalent bond, and each

nitrogen is bonded to two hydrogen atoms. The overall structure is characterized by a trigonal

pyramidal geometry at each nitrogen atom, a consequence of the sp³ hybridization of the

nitrogen atoms.[1][2] This hybridization results in a lone pair of electrons on each nitrogen,

which significantly influences the molecule's shape and reactivity.

The two NH₂ groups are not planar but are instead pyramidal, and they are rotated relative to

each other about the N-N single bond. This rotation leads to different conformational isomers,

with the most stable being the gauche conformation.
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The precise geometric parameters of hydrazine have been determined through various

experimental techniques, primarily gas electron diffraction and microwave spectroscopy for the

gaseous phase, and X-ray diffraction for the solid state. The key quantitative data are

summarized in the tables below.

Table 1: Bond Lengths in Hydrazine

Bond Gas Phase (Å) Solid Phase (Å)

N-N 1.449 1.46

N-H 1.021 -

Table 2: Bond Angles in Hydrazine (Gas Phase)

Angle Value (degrees)

H-N-H 107

N-N-H 112

Table 3: Dihedral Angle of the Gauche Conformer (Gas Phase)

Angle Value (degrees)

H₂N-NH₂ ~90-95

Conformational Analysis
The rotation around the N-N single bond in hydrazine gives rise to three primary conformers:

gauche, eclipsed, and anti (or trans). The relative energies of these conformers determine the

molecule's overall shape and properties.

Gauche Conformer: This is the most stable conformation of hydrazine. In this arrangement,

the lone pairs of electrons on the nitrogen atoms are positioned at approximately a 90-95°

dihedral angle to each other. This orientation minimizes the repulsion between the lone pairs

while allowing for favorable hyperconjugative interactions.
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Eclipsed Conformer: In this high-energy conformation, the hydrogen atoms and lone pairs on

one nitrogen atom are directly aligned with those on the adjacent nitrogen atom, resulting in

significant steric and electronic repulsion.

Anti (Trans) Conformer: In the anti conformation, the two NH₂ groups are positioned 180°

relative to each other. While this arrangement might seem to minimize steric hindrance, the

repulsion between the lone pairs of electrons is still significant, making it less stable than the

gauche conformer.

The rotational barrier between the conformers is relatively low, allowing for rapid

interconversion at room temperature.

Visualization of Hydrazine's Conformational Energy
Profile
The following diagram illustrates the potential energy surface for the internal rotation around

the N-N bond in hydrazine, highlighting the relative energies of the stable gauche conformer

and the transition states corresponding to the eclipsed and anti conformers.

Potential energy diagram for hydrazine's N-N bond rotation.

Experimental Protocols for Structure Determination
The determination of hydrazine's molecular structure has relied on several key experimental

techniques. The detailed methodologies for these are outlined below.

Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the geometric structure of

molecules in the gas phase.

Methodology:

Sample Preparation: Anhydrous hydrazine is vaporized and introduced into a high-vacuum

chamber as a molecular beam. The sample is typically heated to ensure a sufficient vapor

pressure for the experiment.
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Electron Beam Generation: A high-energy beam of electrons is generated from an electron

gun and accelerated to a specific voltage.

Scattering: The electron beam is directed to intersect the molecular beam of hydrazine at a

right angle. The electrons are scattered by the electrostatic potential of the hydrazine
molecules.

Data Collection: The scattered electrons form a diffraction pattern of concentric rings on a

photographic plate or a CCD detector. The intensity of these rings is measured as a function

of the scattering angle.

Data Analysis: The experimental scattering intensities are converted into a molecular

scattering curve. This curve is then compared to theoretical scattering curves calculated for

various molecular models. A least-squares refinement process is used to determine the

geometric parameters (bond lengths, bond angles, and dihedral angles) that provide the best

fit to the experimental data.

Microwave Spectroscopy
Microwave spectroscopy provides highly accurate information about the rotational energy

levels of molecules, from which precise geometric parameters can be derived.

Methodology:

Sample Introduction: Gaseous hydrazine is introduced into a waveguide or resonant cavity

of a microwave spectrometer at low pressure to minimize intermolecular interactions.

Microwave Radiation: The sample is irradiated with microwave radiation of varying

frequencies.

Absorption and Detection: When the frequency of the microwave radiation matches the

energy difference between two rotational energy levels of the hydrazine molecule, the

radiation is absorbed. This absorption is detected by a sensitive detector.

Spectral Analysis: The resulting microwave spectrum consists of a series of sharp absorption

lines. The frequencies of these lines are used to determine the rotational constants of the

molecule.
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Structure Determination: The rotational constants for different isotopic species of hydrazine
(e.g., containing ¹⁵N) are determined. From this set of rotational constants, the moments of

inertia of the molecule can be calculated. These moments of inertia are then used to solve

for the precise bond lengths and angles of the molecule.

X-ray Diffraction of Solid Hydrazine
X-ray diffraction is the primary method for determining the structure of molecules in the solid

state.

Methodology:

Crystal Growth: Single crystals of hydrazine are grown, typically by slow cooling of liquid

hydrazine below its freezing point (2 °C).

Crystal Mounting: A suitable single crystal is mounted on a goniometer head. For hydrazine,

this process is carried out at low temperatures to maintain the solid state.

X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. The X-rays

are diffracted by the planes of atoms in the crystal lattice.

Data Collection: The diffracted X-rays are detected, and their intensities and positions are

recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data are used to determine the electron

density distribution within the crystal. From this electron density map, the positions of the

atoms in the unit cell can be determined. A process of structure refinement is then used to

optimize the atomic positions and thermal parameters to achieve the best agreement

between the observed and calculated diffraction patterns. This yields highly accurate

information about the bond lengths and the packing of the molecules in the crystal lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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